2-Ethyl-5-nitroaniline synthesis from 2-ethylaniline
2-Ethyl-5-nitroaniline synthesis from 2-ethylaniline
An In-Depth Technical Guide to the Synthesis of 2-Ethyl-5-nitroaniline from 2-Ethylaniline
Introduction
2-Ethyl-5-nitroaniline is a significant chemical intermediate in the synthesis of various organic compounds, including azo dyes and specialized polymers. Its structure, featuring an ethyl group and a nitro group on an aniline backbone, provides versatile reaction sites for further functionalization. This guide, intended for researchers and chemical development professionals, offers a comprehensive overview of the synthesis of 2-Ethyl-5-nitroaniline via the electrophilic nitration of 2-ethylaniline. We will delve into the underlying reaction mechanisms, provide a detailed experimental protocol, discuss product characterization, and emphasize the critical safety protocols required for this transformation.
Reaction Mechanism and Regioselectivity
The synthesis of 2-ethyl-5-nitroaniline is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1] The core of this process involves the introduction of a nitro group (-NO₂) onto the aromatic ring of 2-ethylaniline.
Generation of the Electrophile
The nitrating agent is typically a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). This ion is the active species that attacks the electron-rich benzene ring.
Step 1: Protonation of Nitric Acid HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻
Step 2: Formation of the Nitronium Ion H₂NO₃⁺ ⇌ NO₂⁺ + H₂O
Controlling Regioselectivity
The position at which the nitronium ion substitutes a hydrogen atom on the 2-ethylaniline ring is dictated by the directing effects of the two existing substituents: the amino group (-NH₂) and the ethyl group (-CH₂CH₃).
-
Ethyl Group (-CH₂CH₃): As an alkyl group, it is an electron-donating group (EDG) through induction. It activates the ring and is an ortho, para-director.[2]
-
Amino Group (-NH₂): This group has a powerful dual nature. While it is strongly activating and ortho, para-directing via resonance, this is only true under neutral or basic conditions.
In the strongly acidic conditions of a mixed-acid nitration, the amino group is protonated to form the anilinium ion (-NH₃⁺) .[3] This protonated form is strongly deactivating due to its positive charge and exerts a powerful electron-withdrawing inductive effect. Consequently, the anilinium ion becomes a meta-director .[3]
The final substitution pattern is a result of the interplay between these two directing effects. The powerful meta-directing effect of the -NH₃⁺ group overrides the weaker ortho, para-directing effect of the ethyl group. The nitration occurs at the position that is meta to the anilinium ion and para to the ethyl group, which is the C-5 position. This regioselectivity is crucial for achieving a high yield of the desired 2-ethyl-5-nitroaniline isomer.[4]
Experimental Protocol
This protocol is based on established laboratory procedures for the nitration of substituted anilines.[4][5]
Materials and Equipment
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Reagents: 2-ethylaniline, concentrated sulfuric acid (98%), concentrated nitric acid (70%), sodium hydroxide, cyclohexane (or methanol), ice, and distilled water.
-
Equipment: Three-neck round-bottom flask, magnetic stirrer and stir bar, dropping funnel, thermometer, ice-salt bath, beakers, Büchner funnel and filtration flask.
Step-by-Step Procedure
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Preparation of the Amine Salt Solution: In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, add 50 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0 °C.
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Slowly and carefully add 12.1 g (0.1 mol) of 2-ethylaniline to the cold, stirring sulfuric acid. Maintain the temperature at or below 10 °C during the addition. This exothermic reaction forms the 2-ethylanilinium sulfate salt.
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Nitration: While maintaining the temperature at 0 °C, add 6.37 mL (0.1 mol) of concentrated nitric acid dropwise using a dropping funnel over a period of 30-60 minutes. Strict temperature control is critical to prevent over-nitration and the formation of by-products.[5][6]
-
After the addition is complete, allow the mixture to stir at room temperature (around 22 °C) for an additional 30 minutes.[5]
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Work-up and Isolation: Carefully pour the reaction mixture into a large beaker containing approximately 500 g of crushed ice. This will precipitate the crude product.
-
Neutralize the acidic solution by slowly adding a concentrated solution of sodium hydroxide until the pH is approximately 7-8. This step should be performed in an ice bath as the neutralization is highly exothermic.
-
Collect the precipitated solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any residual acid and inorganic salts.
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Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot cyclohexane or methanol.[5] Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Filter the purified crystals, wash with a small amount of cold solvent, and dry them in a desiccator or a vacuum oven at a low temperature. The expected product is a crystalline solid.[5]
Data Presentation and Characterization
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | [7] |
| Molecular Weight | 166.18 g/mol | [7] |
| Melting Point | 63-64 °C | [8] |
| Appearance | Crystalline Solid | [5] |
| Reagent Quantities | ||
| 2-Ethylaniline | 12.1 g (0.1 mol) | [5] |
| Conc. Sulfuric Acid | 50 mL | [5] |
| Conc. Nitric Acid | 6.37 mL (0.1 mol) | [5] |
| Theoretical Yield | 16.62 g |
Product Characterization
To confirm the identity and purity of the synthesized 2-ethyl-5-nitroaniline, the following analytical techniques are recommended:
-
Melting Point: A sharp melting point in the range of 63-64 °C is indicative of high purity.[8]
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretches for the aromatic and alkyl groups (around 2850-3100 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively).[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show distinct signals for the aromatic protons, the -NH₂ protons, and the ethyl group's -CH₂- and -CH₃ protons, with chemical shifts and splitting patterns consistent with the 2,5-disubstituted pattern.
-
¹³C NMR: Will confirm the presence of eight distinct carbon environments in the molecule.
-
-
Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M⁺) at an m/z ratio corresponding to the molecular weight of the product (166.18).[10]
Mandatory Safety Precautions
Nitration reactions are inherently hazardous and must be treated with extreme caution.[6] Adherence to strict safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and acid-resistant gloves when handling concentrated acids.[11][12]
-
Ventilation: All steps of this procedure must be performed inside a certified chemical fume hood to avoid inhalation of toxic and corrosive fumes.[11]
-
Exothermic Reaction: The reaction is highly exothermic. Strict temperature control using an ice bath is essential to prevent a runaway reaction, which could lead to an explosion.[4][6]
-
Handling Acids: Concentrated nitric and sulfuric acids are extremely corrosive and are powerful oxidizing agents.[12][13] They can cause severe burns upon contact. Always add acid slowly to other solutions, and never add water to concentrated acid.
-
Spill and Waste Management: Have appropriate spill containment kits and neutralizing agents (such as sodium bicarbonate) readily available.[14] All acid and organic waste must be disposed of according to institutional and environmental regulations. Do not mix nitric acid waste with other waste streams.[14]
-
Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are immediately accessible.[12] All personnel must be trained on the emergency response plan.[11]
Synthesis Workflow Visualization
The following diagram outlines the key stages of the synthesis process.
Caption: Workflow for the synthesis of 2-Ethyl-5-nitroaniline.
Conclusion
The synthesis of 2-ethyl-5-nitroaniline from 2-ethylaniline is a well-established process that relies on the principles of electrophilic aromatic substitution. The success of the synthesis hinges on a clear understanding of the regioselectivity, which is controlled by the protonation of the amino group in a strong acid medium. By following a precise experimental protocol with meticulous temperature control and unwavering adherence to safety precautions, researchers can reliably produce this valuable chemical intermediate for further applications in drug development and material science.
References
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2-Ethyl-5-nitroaniline. (n.d.). National Center for Biotechnology Information, U.S. National Library of Medicine. Retrieved from [Link]
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Nitration reaction safety. (2024, June 7). YouTube. Retrieved from [Link]
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Guggenheim, T. L. (Ed.). (2013). Chemistry, Process Design, and Safety for the Nitration Industry. American Chemical Society. Retrieved from [Link]
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Ribeiro, C. M. R., et al. (2016). Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. Retrieved from [Link]
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Nitric Acid Safety. (n.d.). University of Washington Environmental Health & Safety. Retrieved from [Link]
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Nitration of Aniline: Lab Experiment. (n.d.). Studylib. Retrieved from [Link]
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Nitric Acid Safety Tips & Health Hazards. (2015, April 27). VelocityEHS. Retrieved from [Link]
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Reduce your risk of a nitric acid incident. (2024, June 24). University of Washington Environmental Health & Safety. Retrieved from [Link]
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Recent Advancements on Nitration of Anilines Utilizing Diverse Nitrating Agents. (2025, October 31). ResearchGate. Retrieved from [Link]
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Methods for the nitration of protected anilines. (n.d.). ResearchGate. Retrieved from [Link]
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Nitration of Aniline | Electrophilic Aromatic Substitution Reactions. (2022, December 22). YouTube. Retrieved from [Link]
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Electrophilic Aromatic Substitution. (n.d.). ChemTalk. Retrieved from [Link]
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Factory Supply Buy Quality 2-ethyl-5-nitroaniline 20191-74-6 with Fast Shipping. (n.d.). Molbase. Retrieved from [Link]
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2-Ethyl-5-nitroaniline | C8H10N2O2. (n.d.). PubChem. Retrieved from [Link]
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2-ethyl-5-nitroaniline (C8H10N2O2). (n.d.). PubChemLite. Retrieved from [Link]
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Regioselectivity in Electrophilic Aromatic Substitutions. (2023, January 15). YouTube. Retrieved from [Link]
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Nitration of aniline. (2019, May 25). Chemistry Stack Exchange. Retrieved from [Link]
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